N-allyl-5-(4-chlorophenyl)-1-(2,5-dichlorophenyl)-1H-pyrazole-3-carboxamide

Description

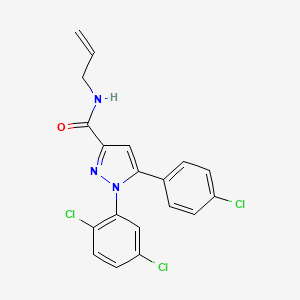

N-allyl-5-(4-chlorophenyl)-1-(2,5-dichlorophenyl)-1H-pyrazole-3-carboxamide is a pyrazole-based carboxamide derivative designed as a cannabinoid CB1 receptor antagonist. Its structure features a 1,5-diarylpyrazole core substituted with chlorine atoms at the 4-position of the phenyl ring (C5) and 2,5-positions of the opposing phenyl ring (C1). The allyl group on the carboxamide nitrogen distinguishes it from classical analogs like SR141716 (Rimonabant), which bear a piperidinyl group . This compound is synthesized via carbodiimide-mediated coupling reactions, yielding ~60–70% under optimized conditions .

Properties

IUPAC Name |

5-(4-chlorophenyl)-1-(2,5-dichlorophenyl)-N-prop-2-enylpyrazole-3-carboxamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H14Cl3N3O/c1-2-9-23-19(26)16-11-17(12-3-5-13(20)6-4-12)25(24-16)18-10-14(21)7-8-15(18)22/h2-8,10-11H,1,9H2,(H,23,26) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GGGWIZHQHGBCHC-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C=CCNC(=O)C1=NN(C(=C1)C2=CC=C(C=C2)Cl)C3=C(C=CC(=C3)Cl)Cl |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H14Cl3N3O |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

406.7 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

N-allyl-5-(4-chlorophenyl)-1-(2,5-dichlorophenyl)-1H-pyrazole-3-carboxamide is a synthetic compound belonging to the pyrazole class, characterized by its unique structural features, including an allyl group and multiple aromatic substitutions. This compound has garnered interest in medicinal chemistry due to its potential biological activities, although specific studies detailing its mechanisms of action remain limited.

Chemical Structure and Properties

The molecular formula of N-allyl-5-(4-chlorophenyl)-1-(2,5-dichlorophenyl)-1H-pyrazole-3-carboxamide is , with a molecular weight of 406.69 g/mol. The presence of the carboxamide functional group enhances its solubility and biological activity.

Structural Features

| Feature | Description |

|---|---|

| Pyrazole Ring | Central structure with nitrogen atoms |

| Allyl Group | Contributes to reactivity and potential interactions |

| Chlorinated Aromatic Rings | Enhances biological activity and specificity |

Preliminary Studies

Research indicates that compounds within the pyrazole class, including N-allyl-5-(4-chlorophenyl)-1-(2,5-dichlorophenyl)-1H-pyrazole-3-carboxamide, may exhibit various biological activities. While specific studies on this compound are scarce, it is hypothesized to possess:

- Antimicrobial properties : Similar pyrazole derivatives have shown effectiveness against various bacterial strains.

- Anti-inflammatory effects : Pyrazole compounds are often investigated for their potential to modulate inflammatory pathways.

Currently, there is no detailed literature available regarding the specific mechanism of action for N-allyl-5-(4-chlorophenyl)-1-(2,5-dichlorophenyl)-1H-pyrazole-3-carboxamide. However, the presence of multiple functional groups suggests that it may interact with various biological targets, potentially influencing signaling pathways related to inflammation and microbial resistance.

Comparative Table of Related Compounds

| Compound Name | Structure Type | Unique Features |

|---|---|---|

| 1-(2,4-dichlorophenyl)-4-methyl-1H-pyrazole-3-carboxylic acid | Pyrazole with carboxylic acid | CB1 receptor antagonist |

| 5-(4-chlorophenyl)-N-methylpyrazole-3-carboxamide | Methyl substitution on nitrogen | Anti-obesity effects |

| 1-methyl-N-[2-(4-methylpentan-2-yl)-3-thienyl]-3-(trifluoromethyl)pyrazole-4-carboxamide | Fluorinated side chain | Enhanced lipophilicity and potency |

Comparison with Similar Compounds

Structural and Functional Comparison with Analogs

Key Observations :

Pharmacological Activity

CB1 Receptor Affinity

- Target Compound : Direct IC50 data is unavailable in the evidence. However, its structural analog O-4373 (N-allyl carboxamide) demonstrated significant in vivo activity, reducing acute food intake in mice via CB1 antagonism .

- Compound : A pyridylmethyl-substituted analog exhibited potent CB1 antagonism (IC50 = 0.139 nM), attributed to optimal dihedral angles (39.9° and 72.90°) between aromatic rings, facilitating receptor interaction .

- SR141716 : The gold-standard CB1 antagonist with IC50 = 1.98 nM , highlighting that substituents like piperidinyl may trade potency for selectivity.

Crystallographic and Conformational Analysis

The table below compares crystal structure parameters:

Key Observations :

- Dihedral Angles : The 39.9° angle in ’s compound allows partial coplanarity between the pyrazole and chlorophenyl rings, optimizing CB1 binding .

Q & A

Q. What synthetic methodologies are used to prepare this compound, and how are purity and structural integrity validated?

The compound is synthesized via multi-step condensation reactions starting from substituted pyrazole precursors. A typical protocol involves coupling 5-(4-chlorophenyl)-1-(2,5-dichlorophenyl)-1H-pyrazole-3-carboxylic acid with allylamine under carbodiimide-mediated conditions (e.g., EDC/HOBt). Purification is achieved via recrystallization from ethyl acetate or column chromatography. Structural validation employs -NMR, -NMR, and high-resolution mass spectrometry (HRMS). Purity (>95%) is confirmed by HPLC with UV detection at 254 nm .

Q. How is the crystal structure determined, and what key structural parameters influence its activity?

Single-crystal X-ray diffraction (SC-XRD) is the gold standard. Crystals are grown via slow evaporation of a saturated ethyl acetate solution. Key parameters include dihedral angles between aromatic rings (e.g., 39.9° for the 4-chlorophenyl group and 72.90° for the 2,5-dichlorophenyl group relative to the pyrazole core), which affect molecular planarity and receptor binding. Intermolecular interactions (e.g., C–H⋯N and C–H⋯Cl hydrogen bonds) stabilize the crystal lattice and may correlate with solubility .

Advanced Research Questions

Q. How do molecular interactions in the crystal lattice inform QSAR modeling for cannabinoid receptor binding?

The compound’s intermolecular interactions (e.g., C17–H17⋯N4 and C7–H7⋯Cl2) are mapped using Hirshfeld surface analysis. These interactions inform QSAR models by highlighting electron-rich regions (e.g., pyrazole N4) critical for CB1 receptor antagonism. Docking studies against CB1 (PDB: 5TGZ) reveal that the dichlorophenyl group occupies a hydrophobic pocket, while the carboxamide forms hydrogen bonds with Lys192. Discrepancies in IC values (e.g., 0.139 nM vs. computational predictions) are resolved by adjusting torsional parameters for the allyl group .

Q. What experimental strategies address discrepancies between in vitro binding affinity and in vivo efficacy?

In vitro assays (e.g., competitive binding with -SR141716A) may overestimate potency due to membrane partitioning effects. In vivo studies require pharmacokinetic profiling (e.g., plasma half-life via LC-MS/MS) to account for metabolic stability. For example, allyl group oxidation to epoxides can reduce bioavailability. Co-administration with cytochrome P450 inhibitors (e.g., ketoconazole) validates metabolic pathways .

Q. How are molecular dynamics (MD) simulations applied to optimize substituent effects on receptor binding?

MD simulations (AMBER or GROMACS) assess conformational stability of the compound in CB1’s binding pocket. Free energy perturbation (FEP) calculations quantify the impact of substituents (e.g., replacing allyl with cyclopropyl). Key findings show that 2,5-dichlorophenyl enhances π-π stacking with Phe177, while bulkier substituents reduce entropic penalties during binding .

Methodological Tables

Featured Recommendations

| Most viewed |

|

|

|---|---|---|

| Most popular with customers |

|

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.